molecular formula C19H14ClN5OS B2886539 N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 585552-07-4

N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2886539
CAS No.: 585552-07-4
M. Wt: 395.87
InChI Key: HECFCPBBRDHKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Biochemical Analysis

Biochemical Properties

N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit the activity of FLT3, a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic cells . This inhibition is significant as FLT3 mutations are commonly associated with acute myeloid leukemia (AML). The compound binds to the ATP-binding site of FLT3, preventing its activation and subsequent signaling pathways that lead to cell proliferation.

Cellular Effects

The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating caspase-3 and inhibiting NF-κB and IL-6 signaling pathways . These actions result in reduced cell proliferation and increased cell death, making it a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It specifically targets the ATP-binding site of FLT3, leading to the inhibition of its kinase activity . This inhibition disrupts downstream signaling pathways that are crucial for cell survival and proliferation. Additionally, the compound has been shown to modulate gene expression by affecting transcription factors involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can either be excreted or further processed by conjugation reactions . The compound’s interaction with metabolic enzymes can influence its bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target tissues . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches its intended sites of action.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It can localize to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with its molecular targets and exert its effects on cellular processes.

Preparation Methods

The synthesis of N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves the following steps :

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by reacting appropriate starting materials under specific conditions to form the core structure.

    Introduction of the phenyl group: The phenyl group is introduced to the pyrazolo[3,4-d]pyrimidine core through a substitution reaction.

    Attachment of the 3-chlorophenyl group: The 3-chlorophenyl group is attached to the core structure via a nucleophilic substitution reaction.

    Formation of the sulfanylacetamide linkage: The final step involves the formation of the sulfanylacetamide linkage, which is achieved through a condensation reaction.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

    Condensation: Condensation reactions can be used to form various derivatives of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications, including :

    Chemistry: It is used as a building block for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can be compared with other similar compounds, such as :

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit similar biological activities.

    Phenylpyrazolo derivatives: These compounds have a phenyl group attached to the pyrazolo core and show comparable biological properties.

    Sulfanylacetamide derivatives: These compounds contain the sulfanylacetamide linkage and are studied for their diverse biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS/c20-13-5-4-6-14(9-13)24-17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECFCPBBRDHKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.